molecular formula C21H16O3 B5575984 4-acetylphenyl 4-biphenylcarboxylate

4-acetylphenyl 4-biphenylcarboxylate

Cat. No.: B5575984
M. Wt: 316.3 g/mol
InChI Key: RZIQESSYWPXHAH-UHFFFAOYSA-N
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Description

4-acetylphenyl 4-biphenylcarboxylate (APBC) is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is a derivative of biphenyl, which is a common organic compound used in the synthesis of various chemicals. APBC is a white solid that is soluble in organic solvents and has a melting point of around 180°C.

Scientific Research Applications

1. Catalytic Acylation Processes

4-Acetylphenyl 4-biphenylcarboxylate is a product of acylation reactions, particularly using zeolite catalysts. Escola and Davis (2001) found that acylation of biphenyl with acetic anhydride over zeolite catalysts produces 4-acetylbiphenyl as the main product. This reaction is significant in the synthesis of fine chemicals and pharmaceuticals, demonstrating the role of 4-acetylphenyl compounds in industrial chemistry (Escola & Davis, 2001).

2. Environmental Degradation Studies

Research by Hawrelak et al. (1999) on the degradation of alkylphenol ethoxylates in recycled paper sludge sheds light on the environmental behavior of related compounds. Their study analyzed the concentration of degradation products, including those related to acetylphenyl compounds, in sludge samples. This is crucial for understanding the environmental fate of these compounds (Hawrelak, Bennett, & Metcalfe, 1999).

3. Microbial Biodegradation

Corti et al. (1995) investigated the biodegradation of nonionic surfactants, finding that certain microorganisms can metabolize compounds like 4-(1-nonyl)phenol, producing 4-acetylphenol. This suggests potential biodegradation pathways for acetylphenyl compounds and their environmental implications (Corti et al., 1995).

4. Green Chemistry and Catalysis

Yadav and Joshi (2002) explored the acylation of resorcinol with acetic acid as a green route, highlighting the relevance of acetylphenyl compounds in sustainable chemical processes. They focused on developing environmentally friendly synthesis methods, which is vital for reducing the ecological footprint of chemical manufacturing (Yadav & Joshi, 2002).

Properties

IUPAC Name

(4-acetylphenyl) 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c1-15(22)16-11-13-20(14-12-16)24-21(23)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIQESSYWPXHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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